Moderate 5-HT2B Receptor Affinity Differentiates 5-(4-Methoxyphenyl)-1H-imidazol-2-amine from Inactive In-Class Analogs
5-(4-Methoxyphenyl)-1H-imidazol-2-amine exhibits measurable binding affinity for the human 5-HT2B receptor (Ki = 794.33 nM) [1], whereas closely related 2-aminoimidazole derivatives with different aryl substituents (e.g., 5-(4-methylphenyl)-1H-imidazol-2-amine, CAS 60472-16-4) lack reported GPCR activity . In contrast, the known 5-HT2B antagonist SB 204741 demonstrates high potency (IC50 = 60.5 nM) [2].
| Evidence Dimension | 5-HT2B receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 794.33 nM |
| Comparator Or Baseline | SB 204741 (IC50 = 60.5 nM); 5-(4-Methylphenyl)-1H-imidazol-2-amine (no reported GPCR activity) |
| Quantified Difference | Target compound is ~13-fold less potent than SB 204741 but possesses measurable affinity absent in the methyl analog |
| Conditions | Human cloned 5-HT2B receptor in HEK293 cells; displacement of [3H]5-HT |
Why This Matters
This compound provides a defined, moderate-affinity starting point for medicinal chemists seeking to explore 5-HT2B modulation without the high potency of clinical candidates, enabling nuanced SAR studies.
- [1] TargetMine. Activity: CHEMBL299726. Binding affinity towards human cloned 5-HT2B receptor of HEK293 cells by displacement of [3H]5-HT. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157009466. View Source
- [2] EuroscreenFast. SB 204741 – Serotonin 5-HT2B Aequorin. https://euroscreenfast.com/. View Source
